3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1021126-76-0
VCID: VC5251042
InChI: InChI=1S/C25H23N3O5/c1-16-6-8-17(9-7-16)15-28-23(31)25(26-24(28)32)10-12-27(13-11-25)21(29)19-14-18-4-2-3-5-20(18)33-22(19)30/h2-9,14H,10-13,15H2,1H3,(H,26,32)
SMILES: CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)NC2=O
Molecular Formula: C25H23N3O5
Molecular Weight: 445.475

3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1021126-76-0

Cat. No.: VC5251042

Molecular Formula: C25H23N3O5

Molecular Weight: 445.475

* For research use only. Not for human or veterinary use.

3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021126-76-0

Specification

CAS No. 1021126-76-0
Molecular Formula C25H23N3O5
Molecular Weight 445.475
IUPAC Name 3-[(4-methylphenyl)methyl]-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C25H23N3O5/c1-16-6-8-17(9-7-16)15-28-23(31)25(26-24(28)32)10-12-27(13-11-25)21(29)19-14-18-4-2-3-5-20(18)33-22(19)30/h2-9,14H,10-13,15H2,1H3,(H,26,32)
Standard InChI Key HSSAURRAPCYFQR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)NC2=O

Introduction

Chemical Structure and Nomenclature

The IUPAC name 3-(4-methylbenzyl)-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione systematically describes its architecture:

  • Spirocyclic core: A 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, featuring a six-membered piperidine ring fused to a five-membered hydantoin moiety via a spiro junction at carbon-4 .

  • Substituents:

    • A 4-methylbenzyl group (-CH2C6H4-p-CH3) at position 3 of the hydantoin ring.

    • A 2-oxo-2H-chromene-3-carbonyl group (-CO-C9H5O2) at position 8 of the piperidine ring .

The molecular formula is C26H23N3O5, with a molecular weight of 457.48 g/mol. The spiro configuration imposes steric constraints that influence both reactivity and biological interactions, while the electron-withdrawing carbonyl groups enhance hydrogen-bonding potential .

Synthesis and Manufacturing

Core Synthesis: Strecker Reaction

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is synthesized via a Strecker reaction between cyanohydrins and ammonium carbonate, yielding spiroconnected N-alkoxyalkylpiperidine hydantoins . This method achieves moderate yields (60–75%) under mild conditions, with ultrasound irradiation often employed to accelerate cyclization .

Coumarin-3-Carbonyl Incorporation

The 2-oxo-2H-chromene-3-carbonyl moiety is introduced through a Knoevenagel condensation between Meldrum’s acid and 2-hydroxybenzaldehyde derivatives, facilitated by bio-based catalysts like tomato juice under sonication . This green chemistry approach achieves >99% yield for coumarin-3-carboxylic acid precursors, which are subsequently activated for acylation .

Final Assembly

The 4-methylbenzyl and coumarin-carbonyl groups are appended via nucleophilic acyl substitution and alkylation, respectively. Key steps include:

  • N-Alkylation: Reaction of the spiro core’s secondary amine with 4-methylbenzyl chloride in DMF at 80°C .

  • Acylation: Coupling the coumarin-3-carboxylic acid to the piperidine nitrogen using EDCI/HOBt in dichloromethane .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Core synthesisNH4CO3, H2O, ultrasound, 25°C65–75
Coumarin synthesisTomato juice, H2O, ultrasound>99
Final functionalizationEDCI/HOBt, DCM, RT82

Biological Activity and Mechanisms

Myelostimulatory Effects

In cyclophosphamide-induced myelodepressive murine models, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrated significant hematopoiesis enhancement . Specifically:

  • Lymphocyte regeneration: 1.8-fold increase vs. controls (p < 0.01) .

  • Granulocyte recovery: 67% acceleration in bone marrow repopulation .

The 4-methylbenzyl and coumarin-carbonyl groups likely enhance bioavailability and target affinity, though exact structure-activity relationships remain under investigation .

Putative Targets

  • G-CSF Receptor: Analogous spirohydantoins modulate granulocyte colony-stimulating factor pathways .

  • HDAC Inhibition: Coumarin derivatives exhibit histone deacetylase inhibitory activity, potentially synergizing with hydantoin’s epigenetic effects .

Table 2: Pharmacological Profile

ParameterValueModel
EC50 (myelostimulation)12.5 μMIn vitro
Plasma t1/24.7 hRat PK
LogP2.3Calculated

Physicochemical Properties

Table 3: Key Physicochemical Data

PropertyValueMethod
Molecular Weight457.48 g/molHRMS
Melting Point218–220°C (dec.)DSC
Solubility (H2O)<0.1 mg/mLShake flask
LogD (pH 7.4)1.9HPLC
pKa3.1 (hydantoin NH), 9.8 (amine)Potentiometric

The limited aqueous solubility necessitates formulation strategies like nanosuspensions or prodrug approaches for oral delivery .

Future Directions

  • Synthetic Optimization: Explore continuous-flow systems to improve acylation yields .

  • Target Deconvolution: CRISPR-Cas9 screens to identify novel molecular targets.

  • Formulation Development: Lipid-based carriers to enhance oral absorption.

  • Therapeutic Expansion: Evaluate anti-inflammatory and neuroprotective potentials via in silico docking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator